molecular formula C26H25N3O5 B14986099 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B14986099
M. Wt: 459.5 g/mol
InChI Key: JVEJYNNKDGUSRS-UHFFFAOYSA-N
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Description

5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxin ring, a dimethylaminophenyl group, a furan ring, and an oxazole carboxamide moiety.

Preparation Methods

The synthesis of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves multiple steps, starting with the preparation of the benzodioxin and furan intermediates. These intermediates are then coupled with the oxazole carboxamide under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxin and furan rings can be oxidized under specific conditions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin and furan rings may facilitate binding to these targets, while the oxazole carboxamide moiety can modulate the compound’s activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar compounds include those with benzodioxin, furan, or oxazole moieties. Examples include:

Properties

Molecular Formula

C26H25N3O5

Molecular Weight

459.5 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[4-(dimethylamino)phenyl]methyl]-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H25N3O5/c1-28(2)20-8-5-18(6-9-20)16-29(17-21-4-3-11-31-21)26(30)22-15-24(34-27-22)19-7-10-23-25(14-19)33-13-12-32-23/h3-11,14-15H,12-13,16-17H2,1-2H3

InChI Key

JVEJYNNKDGUSRS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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